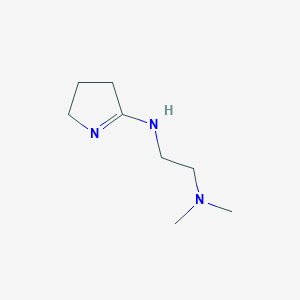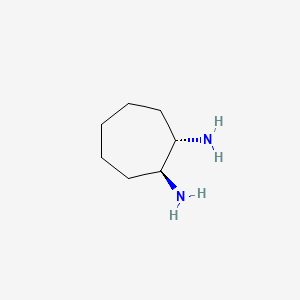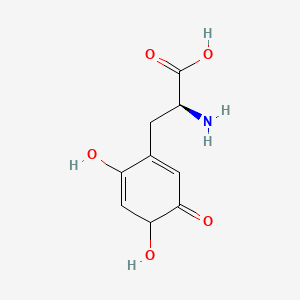
6-Hydroxydopaquinone; 1,5-Cyclohexadiene-1-propanoic acid, a-amino-6-hydroxy-3,4-dioxo-, (aS)-; (2S)-2-Amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxydopaquinone, also known as topaquinone, is a compound with the chemical formula C9H9NO5. It is a derivative of dopaquinone and is characterized by the presence of hydroxyl groups attached to the quinone ring. This compound is of significant interest due to its biological activity and its role as a cofactor in certain enzymes, particularly in amine oxidases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopaquinone typically involves the oxidation of 6-hydroxydopa. One common method is through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopaquinone are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxydopaquinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic catalysts such as sulfuric acid or acetic acid are used in acetoxylation reactions.
Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which can have different biological and chemical properties depending on the specific substituents introduced during the reactions .
Aplicaciones Científicas De Investigación
6-Hydroxydopaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of quinones.
Biology: It serves as a cofactor in amine oxidases, enzymes that catalyze the oxidative deamination of primary amines.
Medicine: Research into its role in enzymatic reactions has implications for understanding diseases related to amine oxidase activity, such as neurodegenerative disorders.
Industry: Its derivatives are explored for potential use in dye production and as intermediates in the synthesis of other biologically active compounds
Mecanismo De Acción
The mechanism of action of 6-Hydroxydopaquinone involves its role as a cofactor in amine oxidases. These enzymes catalyze the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia. The compound binds covalently to the active site of the enzyme, facilitating the transfer of electrons and the subsequent oxidation of the substrate .
Comparación Con Compuestos Similares
Dopaquinone: A precursor to melanin and other pigments, it shares structural similarities with 6-Hydroxydopaquinone but lacks the hydroxyl group at the 6-position.
Hydroxyquinones: A broad class of compounds with hydroxyl groups attached to the quinone ring, they exhibit diverse biological activities and chemical properties.
Uniqueness: 6-Hydroxydopaquinone is unique due to its specific role as a cofactor in amine oxidases and its distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions, as well as its involvement in enzymatic processes, sets it apart from other hydroxyquinones .
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,8,11,13H,1,10H2,(H,14,15)/t5-,8?/m0/s1 |
Clave InChI |
IPMYGDXCPUIOHK-NTFOPCPOSA-N |
SMILES isomérico |
C1=C(C(=CC(=O)C1O)C[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=C(C(=CC(=O)C1O)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

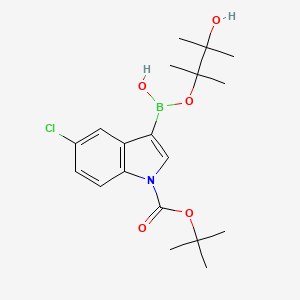
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
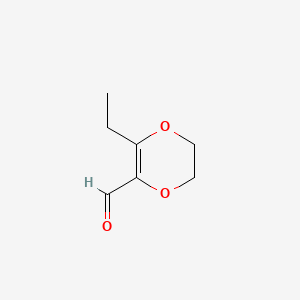
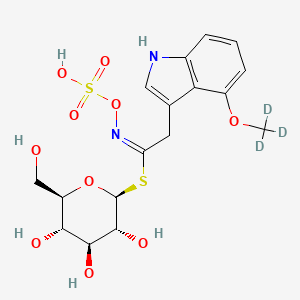
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
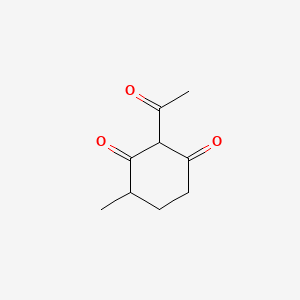
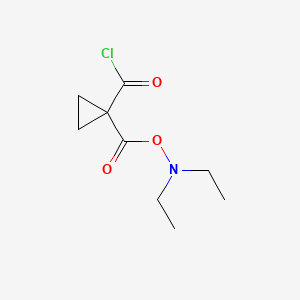
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

